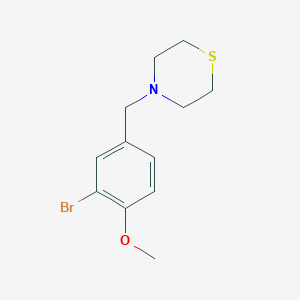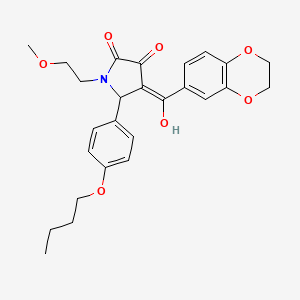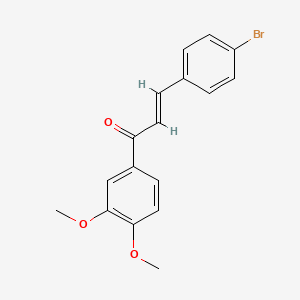
4-(3-bromo-4-methoxybenzyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromo-4-methoxybenzyl)thiomorpholine (BMTM) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiomorpholine derivative, which means that it contains a thiomorpholine ring in its structure. BMTM has been found to have various biological activities, making it an important tool in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is not fully understood, but it is believed to interact with the binding site of GPCRs. Specifically, it is thought to bind to the orthosteric site, which is the site where the endogenous ligand binds. This results in the inhibition of receptor activation, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to have various biochemical and physiological effects. As mentioned earlier, it is a potent antagonist of certain GPCRs, which can lead to a decrease in downstream signaling pathways. This can have a wide range of effects, depending on the specific GPCR being targeted. For example, 4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to inhibit the release of insulin from pancreatic beta cells, which could have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-bromo-4-methoxybenzyl)thiomorpholine in lab experiments is its potency. It has been found to be a highly effective antagonist of certain GPCRs, making it a valuable tool for studying their function. However, one limitation of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is its specificity. It may interact with other biological targets besides GPCRs, which could lead to off-target effects. Additionally, the synthesis of 4-(3-bromo-4-methoxybenzyl)thiomorpholine can be challenging, which could limit its availability for certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(3-bromo-4-methoxybenzyl)thiomorpholine. One area of interest is the development of more specific GPCR antagonists. While 4-(3-bromo-4-methoxybenzyl)thiomorpholine is effective, it may interact with other targets besides GPCRs, which could limit its usefulness in certain experiments. Additionally, there is interest in exploring the potential therapeutic applications of 4-(3-bromo-4-methoxybenzyl)thiomorpholine. For example, it may have potential as a treatment for certain diseases, such as diabetes or certain types of cancer. Further research is needed to fully understand the potential of 4-(3-bromo-4-methoxybenzyl)thiomorpholine in these areas.
Synthesemethoden
The synthesis of 4-(3-bromo-4-methoxybenzyl)thiomorpholine can be achieved through a multi-step process. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiomorpholine in the presence of a base. This results in the formation of an intermediate compound, which is then treated with a reducing agent to yield 4-(3-bromo-4-methoxybenzyl)thiomorpholine. The overall yield of this process is moderate, but it has been optimized over the years to improve efficiency.
Wissenschaftliche Forschungsanwendungen
4-(3-bromo-4-methoxybenzyl)thiomorpholine has been used in a wide range of scientific studies due to its ability to interact with various biological targets. One of the most common applications of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in many physiological processes, including vision, taste, and smell. 4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to be a potent antagonist of certain GPCRs, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-15-12-3-2-10(8-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRUIEKJYPVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCSCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)

![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378369.png)
![2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5378377.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B5378378.png)

![2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
![2-[3-(5-methyl-1H-benzimidazol-2-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5378398.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)
![7-(2,2-dimethylpropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378407.png)
![2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5378427.png)

![N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5378433.png)